molecular formula C14H22BrNO3 B3631075 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol

2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol

Cat. No.: B3631075
M. Wt: 332.23 g/mol
InChI Key: JKGXDNZLVIKKCA-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol is an organic compound with a complex structure that includes bromine, ethoxy, and methoxy functional groups

Preparation Methods

The synthesis of 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-ethoxy-5-methoxybenzaldehyde, followed by a series of reactions to introduce the methylamino and propanol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3/c1-5-19-13-11(15)6-10(7-12(13)18-4)8-16-14(2,3)9-17/h6-7,16-17H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGXDNZLVIKKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNC(C)(C)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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